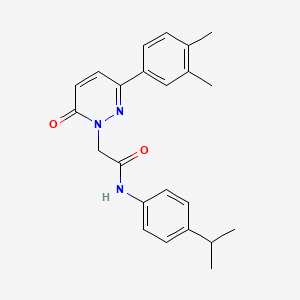![molecular formula C24H30N4O4 B11375393 2-(2-methoxyphenoxy)-N-[2-(morpholin-4-ylmethyl)-1-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B11375393.png)
2-(2-methoxyphenoxy)-N-[2-(morpholin-4-ylmethyl)-1-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-METHOXYPHENOXY)-N-{2-[(MORPHOLIN-4-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyphenoxy group, a morpholinylmethyl group, and a benzodiazolyl group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-(2-METHOXYPHENOXY)-N-{2-[(MORPHOLIN-4-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the methoxyphenoxy group, followed by the introduction of the morpholinylmethyl group and the benzodiazolyl group. Reaction conditions such as temperature, pH, and the use of catalysts are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial production methods may involve the use of large-scale reactors and automated systems to optimize the synthesis process. These methods are designed to be cost-effective and efficient, allowing for the production of significant quantities of the compound for research and commercial applications.
Chemical Reactions Analysis
2-(2-METHOXYPHENOXY)-N-{2-[(MORPHOLIN-4-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
2-(2-METHOXYPHENOXY)-N-{2-[(MORPHOLIN-4-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: It is employed in biochemical assays to investigate enzyme activity and protein interactions.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-METHOXYPHENOXY)-N-{2-[(MORPHOLIN-4-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
When compared to similar compounds, 2-(2-METHOXYPHENOXY)-N-{2-[(MORPHOLIN-4-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE stands out due to its unique combination of functional groups and its versatile reactivity. Similar compounds may include other benzodiazole derivatives or morpholine-containing compounds, but the specific arrangement of groups in this compound provides distinct properties and applications.
Some similar compounds include:
- Benzodiazole derivatives
- Morpholine-containing compounds
- Methoxyphenoxy derivatives
These compounds may share some reactivity and applications but differ in their specific structures and effects.
Properties
Molecular Formula |
C24H30N4O4 |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
2-(2-methoxyphenoxy)-N-[2-(morpholin-4-ylmethyl)-1-propan-2-ylbenzimidazol-5-yl]acetamide |
InChI |
InChI=1S/C24H30N4O4/c1-17(2)28-20-9-8-18(14-19(20)26-23(28)15-27-10-12-31-13-11-27)25-24(29)16-32-22-7-5-4-6-21(22)30-3/h4-9,14,17H,10-13,15-16H2,1-3H3,(H,25,29) |
InChI Key |
MELYPFFVXBLXDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3OC)N=C1CN4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-methoxyphenyl)-4,6-dimethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridine-3-carboxamide](/img/structure/B11375316.png)
![2,2,5-Trimethyl-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11375318.png)
![N-isopropyl-2-{[(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}benzamide](/img/structure/B11375320.png)
![2-[2-(azepan-1-ylmethyl)-1H-benzimidazol-1-yl]-N-ethyl-N-phenylacetamide](/img/structure/B11375326.png)
![N-(6-benzyl-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thiophene-2-carboxamide](/img/structure/B11375337.png)
![1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxo-N-(5-pentyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide](/img/structure/B11375343.png)

![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)butanamide](/img/structure/B11375353.png)
![4-(3-chlorophenyl)-5-(3-ethoxypropyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11375355.png)
![6-[(E)-2-(2-methylphenyl)ethenyl]-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11375360.png)
![2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11375367.png)
![1-(3-methylphenyl)-4-oxo-N-{3-[(2-phenylethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11375368.png)
![5-({3-[(2-fluorobenzyl)oxy]benzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11375384.png)
